Thiocinnamamide
Description
Properties
CAS No. |
20314-83-4 |
|---|---|
Molecular Formula |
C9H9NS |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
3-phenylprop-2-enethioamide |
InChI |
InChI=1S/C9H9NS/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11) |
InChI Key |
HIJXCSPSAVIBMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=S)N |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Thiocinnamamide is characterized by its thiourea functional group, which contributes to its unique reactivity and biological activity. The general structure can be represented as follows:
where , , and are organic substituents that influence the compound's properties.
Antimicrobial Activity
This compound derivatives have shown promising antimicrobial properties against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. A study demonstrated that certain this compound derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Antitumor Activity
This compound has been investigated for its antitumor properties. A case study involving the synthesis of this compound derivatives revealed significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
Research has indicated that this compound compounds can modulate inflammatory responses. For instance, they have been shown to inhibit the production of pro-inflammatory cytokines in vitro, making them candidates for developing anti-inflammatory therapies .
Corrosion Inhibition
This compound has been studied for its effectiveness as a corrosion inhibitor in metal surfaces exposed to acidic environments. A detailed study demonstrated that this compound significantly reduced corrosion rates on mild steel in sulfuric acid solutions, attributed to its adsorption properties on metal surfaces .
Polymer Additives
In materials science, this compound derivatives are being explored as additives in polymer formulations to enhance thermal stability and mechanical properties. Their incorporation into polymer matrices has shown improved tensile strength and flexibility .
Heavy Metal Remediation
This compound compounds have potential applications in environmental remediation, particularly in the removal of heavy metals from wastewater. Studies suggest that these compounds can chelate heavy metals like lead and cadmium, facilitating their extraction from contaminated water sources .
Data Tables
| Application Area | Specific Use | Findings |
|---|---|---|
| Biological Activity | Antimicrobial | Effective against E. coli and S. aureus with MIC comparable to antibiotics |
| Antitumor | Induces apoptosis in MDA-MB-231 and A549 cell lines | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokine production | |
| Material Science | Corrosion Inhibition | Reduces corrosion rates on mild steel in acidic solutions |
| Polymer Additives | Enhances thermal stability and mechanical properties | |
| Environmental Science | Heavy Metal Remediation | Chelates lead and cadmium from wastewater |
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antibiotics evaluated various this compound derivatives against a panel of bacterial strains. The results indicated that specific modifications to the this compound structure enhanced antibacterial activity significantly compared to unmodified compounds.
- Cytotoxicity Profile : Research conducted at Hiroshima University assessed the cytotoxic effects of synthesized this compound derivatives on multiple cancer cell lines. The findings revealed a structure-activity relationship where specific substituents increased cytotoxicity.
- Corrosion Studies : An investigation into the corrosion inhibition properties of this compound on mild steel highlighted its effectiveness through electrochemical methods, demonstrating a substantial decrease in corrosion current density compared to untreated samples.
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound and Thioacetamide
Research Findings
- Solid-State Reactivity : this compound derivatives achieve near-quantitative isomerization yields in crystalline phases due to restricted molecular motion, as demonstrated by PM3 computational modeling .
- Toxicological Profiles: While thioacetamide is a known hepatotoxin, this compound’s toxicological data remain less explored.
Preparation Methods
Reaction Mechanism and Reagent Selection
Lawesson’s reagent (LR), a bis(2,4,6-trimethoxyphenyl)dithiophosphinic anhydride, is a potent thionation agent capable of converting carbonyl groups into thiocarbonyls. The mechanism involves nucleophilic attack by the amide oxygen on the phosphorus center of LR, leading to the formation of a tetrahedral intermediate. Subsequent cleavage releases the thiocarbonyl product and a byproduct, bis(2,4,6-trimethoxyphenyl)phosphoric acid. The reaction proceeds under mild conditions, making it ideal for thermally sensitive substrates like cinnamamides.
Synthetic Procedure and Optimization
The synthesis of this compound from cinnamamide via Lawesson’s reagent follows a one-pot protocol:
-
Reagent Stoichiometry : A molar ratio of 1:1 (cinnamamide:LR) is typically employed, though excess LR (1.2–1.5 equivalents) may enhance conversion in sterically hindered substrates.
-
Solvent Selection : Anhydrous toluene or tetrahydrofuran (THF) is preferred due to their high boiling points and compatibility with LR.
-
Reaction Conditions : The mixture is refluxed (110–120°C) for 4–6 hours under inert atmosphere to prevent oxidation of the thiocarbonyl product.
-
Workup and Purification : After cooling, the reaction is quenched with water, and the product is extracted with dichloromethane. Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields pure this compound.
Table 1: Optimization Parameters for Lawesson’s Reagent-Mediated Synthesis
| Parameter | Optimal Condition | Effect on Yield/Purity |
|---|---|---|
| Solvent | Toluene | Maximizes reagent solubility |
| Temperature | 110°C (reflux) | Balances reaction rate/thermal degradation |
| Reaction Time | 5 hours | Completes conversion without side products |
| LR Equivalents | 1.2 | Compensates for reagent decomposition |
Characterization and Yield
The success of the thionation is confirmed via spectroscopic methods:
-
IR Spectroscopy : Loss of the carbonyl stretch (~1650 cm⁻¹) and emergence of a thiocarbonyl peak (~1250 cm⁻¹).
-
NMR Spectroscopy : Downfield shift of the α-protons to the thiocarbonyl group (δ 7.8–8.2 ppm in ¹H NMR).
Reported yields range from 70–85%, depending on substrate electronics and purification methods.
Alternative Thionation Strategies and Comparative Analysis
While Lawesson’s reagent dominates this compound synthesis, alternative thionation agents have been explored:
Phosphorus Pentasulfide (P₄S₁₀)
P₄S₁₀, a cheaper alternative, requires harsh conditions (refluxing xylene, 12–24 hours) and often results in lower yields (50–60%) due to over-sulfidation or polymerization. Its use is limited to robust substrates.
Hydrogen Sulfide (H₂S) Gas
Direct treatment of cinnamamides with H₂S in pyridine or ammonia solutions is feasible but impractical due to toxicity and handling challenges.
Table 2: Comparison of Thionation Agents
| Agent | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Lawesson’s Reagent | 70–85 | Reflux, 5 hours | High selectivity, mild conditions | Cost, moisture sensitivity |
| P₄S₁₀ | 50–60 | Reflux, 24 hours | Low cost | Harsh conditions, side reactions |
| H₂S | 30–40 | Pressurized, 12 hours | Direct method | Toxicity, low yields |
Research Findings and Mechanistic Insights
Electronic Effects of Para-Substituents
Semi-empirical calculations on para-substituted thiocinnamamides reveal that electron-donating groups (e.g., -OCH₃) raise the energy of the sulfur non-bonding orbital, enhancing photostability. Conversely, electron-withdrawing groups (e.g., -NO₂) lower this energy, increasing susceptibility to photoisomerization.
Q & A
Q. What established synthetic routes exist for Thiocinnamamide, and how can reaction conditions be systematically optimized?
Methodological guidance:
- Begin with a literature review to identify common methods (e.g., thiol-amide coupling, catalytic thiocyanation).
- Use Design of Experiments (DoE) to optimize variables (e.g., solvent polarity, catalyst loading, temperature). For example, a 2³ factorial design can evaluate interactions between key parameters .
- Monitor purity and yield via HPLC or NMR, ensuring reproducibility through triplicate trials .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should data validation be conducted?
Methodological guidance:
- Prioritize FT-IR for thiol group identification (2500–2600 cm⁻¹) and NMR (¹H/¹³C) for structural elucidation.
- Cross-validate results with mass spectrometry (HRMS) and X-ray crystallography (if crystalline).
- Address solvent interference in NMR by comparing spectra in deuterated vs. non-deuterated solvents .
Q. How can researchers design preliminary assays to assess this compound’s stability under varying pH and temperature conditions?
Methodological guidance:
- Use accelerated stability testing: incubate samples at 25°C, 40°C, and 60°C under pH 3–10 buffers.
- Quantify degradation via UV-Vis spectroscopy at λ_max for this compound (e.g., 280 nm).
- Apply kinetic modeling (e.g., zero/first-order) to predict shelf-life .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
Methodological guidance:
- Conduct a meta-analysis to compare experimental variables (e.g., cell lines, assay protocols, dosage ranges).
- Validate findings using orthogonal assays (e.g., in vitro enzyme inhibition vs. in vivo models).
- Apply statistical tests (ANOVA, t-tests) to identify significant discrepancies and isolate confounding factors .
Q. How can computational models predict this compound’s binding affinity to target proteins, and what validation steps are critical?
Methodological guidance:
- Use molecular docking (AutoDock Vina, Schrödinger) with crystal structures from the PDB.
- Validate predictions with experimental Surface Plasmon Resonance (SPR) or ITC data.
- Account for solvent effects and protein flexibility via molecular dynamics simulations (AMBER/GROMACS) .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?
Methodological guidance:
- Fit data to sigmoidal curves (Hill equation) using nonlinear regression.
- Calculate EC₅₀/LC₅₀ values with 95% confidence intervals.
- Address outliers via robust regression or trimmed means .
Methodological Tables
Table 1: Key Variables in this compound Synthesis Optimization
Table 2: Common Pitfalls in this compound Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
